tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate
Description
Properties
Molecular Formula |
C10H19F3N2O2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-7(14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
DGXQGIRLKBTEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Amino-5,5,5-Trifluoropentylamine with Di-tert-Butyl Dicarbonate
The most straightforward method involves treating 4-amino-5,5,5-trifluoropentylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. A representative procedure from patent literature employs tetrahydrofuran (THF) as the solvent and triethylamine (TEA) to scavenge liberated acid.
Typical Conditions
- Substrate : 4-Amino-5,5,5-trifluoropentylamine (1.0 equiv)
- Reagent : Boc anhydride (1.2 equiv)
- Base : Triethylamine (1.5 equiv)
- Solvent : THF, 0°C to room temperature, 12–24 h
- Yield : 75–85%
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, forming a mixed carbonate intermediate that collapses to release tert-butanol and CO₂. This method is highly efficient but requires prior synthesis of the trifluoropentylamine precursor.
Synthesis of 4-Amino-5,5,5-Trifluoropentylamine Intermediates
Reductive Amination of 5,5,5-Trifluoropentanal
A two-step approach involves the condensation of 5,5,5-trifluoropentanal with ammonia or ammonium acetate, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 (buffered with acetic acid) affords the primary amine in 65–70% yield.
Mechanistic Insight
The imine intermediate formed during condensation is selectively reduced by NaBH₃CN, which tolerates the electron-withdrawing trifluoromethyl group. Side reactions, such as over-alkylation, are minimized under acidic conditions.
Gabriel Synthesis from 5,5,5-Trifluoropentyl Bromide
Alternative routes employ the Gabriel synthesis, where 5,5,5-trifluoropentyl bromide is treated with potassium phthalimide to form the phthalimide-protected amine. Subsequent hydrazinolysis liberates the free amine, which is then Boc-protected.
Optimization Data
- Substrate : 5,5,5-Trifluoropentyl bromide (1.0 equiv)
- Reagent : Potassium phthalimide (1.1 equiv)
- Solvent : Dimethylformamide (DMF), 70°C, 15 h
- Yield : 60–68%
Palladium-Catalyzed Coupling Strategies
Buchwald-Hartwig Amination
Recent advances leverage palladium catalysis to construct the C–N bond directly. A protocol adapted from patent CA3087004A1 utilizes tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane under reflux.
Representative Example
- Substrate : 7-Bromo-2-chloro-1,5-naphthyridine (50 mg)
- Reagent : tert-Butyl carbamate (32 mg)
- Catalyst : Pd₂(dba)₃ (18 mg), Xantphos (23 mg)
- Base : Cesium carbonate (187 mg)
- Conditions : 120°C, 9 h, N₂ atmosphere
- Yield : 47 mg (57%)
This method highlights the compatibility of palladium catalysts with fluorinated substrates, though scalability may be limited by catalyst cost.
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc Protection | 75–85% | THF, TEA, 0°C to rt | High efficiency, minimal by-products | Requires pre-synthesized amine |
| Reductive Amination | 65–70% | MeOH, NaBH₃CN, pH 4–6 | Avoids harsh conditions | Multi-step, moderate yields |
| Gabriel Synthesis | 60–68% | DMF, 70°C, 15 h | Compatible with alkyl bromides | Hydrazinolysis step cumbersome |
| Pd-Catalyzed Coupling | 57% | 1,4-Dioxane, 120°C, Pd₂(dba)₃, Xantphos | Direct C–N bond formation | High catalyst loading, cost-prohibitive |
Challenges in Purification and Characterization
The lipophilic nature of fluorinated carbamates complicates purification. Silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 80:20 to 50:50) effectively separates the product from unreacted starting materials. Trituration with tert-butyl methyl ether or acetonitrile further enhances purity, as demonstrated in protocols yielding 95.2 g of product after digestion.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.36 (s, 9H, Boc CH₃), 3.10 (q, J = 6.5 Hz, 2H, NHCH₂), 4.21 (t, J = 6.5 Hz, 2H, OCH₂).
- ESI-MS : [M+H]⁺ = 451 (for brominated analogues).
Industrial-Scale Considerations
Patent US6133473A emphasizes the importance of minimizing by-products through optimized catalysis. The use of dibutyltin dilaurate in carbamate synthesis reduces reaction times to 41 hours with 80% crude yield, though purification remains necessary. For tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate, continuous flow systems may enhance reproducibility and safety by mitigating exothermicity during Boc protection.
Chemical Reactions Analysis
Deprotection of Tert-Butyl Carbamates
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, releasing CO₂ and forming tert-butyl cations.
Deprotection Methods :
Example :
Magic Blue (tris-4-bromophenylammonium radical cation) and triethylsilane catalyze Boc deprotection under mild conditions, achieving high yields without nucleophilic side reactions .
Functional Group Transformations
Tert-butyl carbamates participate in diverse reactions while preserving the Boc group.
Alkylation and Arylation
-
Ni(II)-Catalyzed N-Arylation : Boc-protected amines react with aryl electrophiles (e.g., aryl halides) under photoredox conditions to form N-aryl carbamates. This method avoids palladium catalysts and is compatible with base-sensitive substrates .
-
Copper-Catalyzed Cross-Coupling : Alkoxycarbonyl radicals generated from carbazates react with amines to form carbamates under mild conditions .
Cyclization Reactions
Scientific Research Applications
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Key compounds for comparison include:
Structural Analogs from PharmaBlock Sciences
The following compounds, reported by PharmaBlock Sciences, share the Boc-protected amine motif but differ in substituents and backbone geometry:
Notes:
- The fluorinated piperidine derivative (CAS 1270019-92-5) emphasizes stereochemical control, critical for receptor-targeted drug design.
- The methyl-piperidine analog (CAS 1523530-57-5) demonstrates how alkyl substituents influence conformational rigidity and bioavailability.
- The trifluoromethyl-piperidine variant highlights the role of CF₃ in improving drug-like properties, akin to the trifluoropentyl chain in the parent compound .
Aromatic Carbamate Derivative: tert-butyl N-(4-bromo-2-methylphenyl)carbamate
This compound (CAS 306937-14-4) diverges structurally by incorporating a bromo-methylphenyl group instead of an aliphatic chain:
Comparison Highlights :
- The trifluoropentyl chain in the parent compound enhances solubility in lipid membranes, whereas the bromophenyl derivative’s aromaticity favors π-π stacking in crystalline phases.
- The bromo substituent in CAS 306937-14-4 enables transition-metal-catalyzed reactions, a feature absent in the aliphatic counterpart .
Crystallographic and Analytical Insights
For example, the piperidine-based analogs (CAS 1523530-57-5) likely employ SHELX software for resolving stereochemical configurations, a method validated for fluorinated and chiral centers .
Biological Activity
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group and a carbamate functional group attached to a 4-amino-5,5,5-trifluoropentyl moiety. Its molecular formula is C_{11}H_{16}F_{3}N_{2}O_{2}, with a molecular weight of 256.27 g/mol. The unique structural features, particularly the trifluoromethyl groups, enhance its lipophilicity and may significantly influence its biological activity and potential applications in medicinal chemistry.
The synthesis of this compound typically involves standard organic synthesis techniques that allow for the efficient construction of the target compound while minimizing by-products. The presence of trifluoromethyl groups is notable for increasing the lipophilicity of the compound, which can impact its interaction with biological targets.
Biological Activity
Research into the biological activity of this compound is still in its early stages. However, preliminary studies suggest potential applications in various therapeutic areas:
- Inhibition of β-Secretase (BACE1) : Similar compounds have been investigated as inhibitors of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. Compounds that exhibit structural similarities to this compound have shown promise in enhancing BACE1 inhibition through specific interactions with enzyme residues .
- Nicotinic Acetylcholine Receptor Modulation : There is ongoing research into compounds that modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The structural characteristics of this carbamate could position it as a candidate for further exploration in this area .
Case Studies and Research Findings
- BACE1 Inhibition Studies : A study focused on aminomethyl-derived BACE1 inhibitors demonstrated that modifications to the amino group significantly influenced potency. While specific data on this compound are lacking, analogs have shown up to 20-fold increases in potency due to favorable interactions within the active site .
- Nicotinic Receptor Studies : Research has indicated that compounds targeting nAChRs can exhibit antidepressant-like effects. The unique structure of this compound may enhance its efficacy in this context by improving receptor binding affinity and selectivity .
Comparative Analysis
To better understand the potential biological activity of this compound, a comparison can be made with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Basic carbamate structure | Lacks fluorine atoms |
| Tert-butyl (5-aminopentyl)carbamate | Similar amino group | Less lipophilic |
| Tert-butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate | Contains morpholine ring | Different biological activity profile |
| Tert-butyl methyl(3,4,5-trifluorophenyl)carbamate | Trifluorophenyl instead of pentyl | Different substitution pattern affecting reactivity |
This table illustrates how this compound stands out due to its unique trifluoropentyl side chain and potential applications in drug design.
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a trifluoropentylamine derivative with tert-butyl chloroformate. Key steps include:
- Base Selection : Triethylamine or DMAP in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to deprotonate the amine and facilitate carbamate formation .
- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the chloroformate).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Optimization Tips : - Monitor reaction progress via TLC or LC-MS.
- Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive reagent degradation.
Q. Which analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and purity. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL or SIR97 for structure refinement .
Resolving Contradictions : - Cross-validate NMR assignments with 2D experiments (COSY, HSQC).
- Compare experimental X-ray data with computational models (e.g., density functional theory) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : Store in sealed containers at 2–8°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the carbamate group under acidic/basic conditions?
- Methodological Answer :
- Kinetic Experiments : Monitor carbamate hydrolysis (e.g., via HPLC) at varying pH (1–14) and temperatures.
- Isotope Labeling : Use ¹⁸O-water to track hydrolysis pathways.
- Computational Modeling : Apply Gaussian or ORCA to simulate transition states and activation energies .
Key Insight : The tert-butyl group stabilizes the carbamate via steric hindrance, slowing hydrolysis compared to methyl carbamates .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 4-amino position (e.g., alkyl, aryl) and assess bioactivity.
- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., G-protein-coupled receptors) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes.
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
